molecular formula C26H41Cl5N5O10PS B612238 Canfosfamide Hydrochloride CAS No. 439943-59-6

Canfosfamide Hydrochloride

Cat. No.: B612238
CAS No.: 439943-59-6
M. Wt: 823.9 g/mol
InChI Key: NECZZOFFLFZNHL-XVGZVFJZSA-N
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Scientific Research Applications

TER-286 has a wide range of scientific research applications, including:

    Chemistry: It is used to study the mechanisms of glutathione S-transferase activation and the formation of anticancer agents.

    Biology: TER-286 is used to investigate the role of glutathione in cellular processes and apoptosis.

    Medicine: It is primarily used in cancer research to study its effects on tumor cells and its potential as a therapeutic agent.

    Industry: TER-286 is used in the development of new anticancer drugs and therapies

Preparation Methods

TER-286 is synthesized through a series of chemical reactions involving glutathione and other reagents. The synthetic route typically involves the activation of glutathione S-transferase P1-1, which then induces the formation of an anticancer alkylating agent and a glutathione derivative . Industrial production methods for TER-286 are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings.

Chemical Reactions Analysis

TER-286 undergoes several types of chemical reactions, including:

    Oxidation: TER-286 can be oxidized to form various oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: TER-286 can participate in substitution reactions, particularly with nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Mechanism of Action

TER-286 exerts its effects by being activated by glutathione S-transferase P1-1, which then produces an anticancer alkylating agent and a glutathione derivative. This activation leads to the inhibition of the catalytic kinase activity of DNA-dependent protein kinase, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

TER-286 is unique in its activation by glutathione S-transferase P1-1 and its ability to produce an anticancer alkylating agent. Similar compounds include other glutathione analogues and prodrugs that are activated by glutathione S-transferase, such as:

Properties

CAS No.

439943-59-6

Molecular Formula

C26H41Cl5N5O10PS

Molecular Weight

823.9 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[(R)-carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C26H40Cl4N5O10PS.ClH/c27-8-12-34(13-9-28)46(42,35(14-10-29)15-11-30)45-16-17-47(43,44)18-21(32-22(36)7-6-20(31)25(38)39)24(37)33-23(26(40)41)19-4-2-1-3-5-19;/h1-5,20-21,23H,6-18,31H2,(H,32,36)(H,33,37)(H,38,39)(H,40,41);1H/t20-,21-,23+;/m0./s1

InChI Key

NECZZOFFLFZNHL-XVGZVFJZSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)[C@H](CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CC[C@@H](C(=O)O)N.Cl

SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CCC(C(=O)O)N.Cl

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CCC(C(=O)O)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TLK286;  TLK-286;  TLK 286;  TER286;  TER-286;  TER286;  Canfosfamide HCl;  US brand name: TELCYTA.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Canfosfamide Hydrochloride
Reactant of Route 2
Canfosfamide Hydrochloride
Reactant of Route 3
Canfosfamide Hydrochloride
Reactant of Route 4
Canfosfamide Hydrochloride
Reactant of Route 5
Canfosfamide Hydrochloride
Reactant of Route 6
Canfosfamide Hydrochloride

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